molecular formula C14H24O B14607668 2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane CAS No. 58689-18-2

2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane

Cat. No.: B14607668
CAS No.: 58689-18-2
M. Wt: 208.34 g/mol
InChI Key: HUXJEZAZOPEXCT-UHFFFAOYSA-N
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Description

2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane is an organic compound with a complex structure that includes both an oxirane (epoxide) ring and a nonadiene chain with methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of a suitable diene precursor. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to maximize yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxirane ring or the diene chain.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or other oxygenated products, while reduction can lead to alkanes or alkenes.

Scientific Research Applications

2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study for its potential biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane involves its interaction with molecular targets through its oxirane ring and diene chain. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, while the diene chain can participate in various chemical reactions. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,8-Dimethylnona-1,7-dien-1-yl)-4-(propan-2-yl)benzene
  • (R,E)-benzyl(4,8-dimethylnona-1,7-dien-1-yl)dimethylsilane

Uniqueness

2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane is unique due to its combination of an oxirane ring and a nonadiene chain with methyl substituents. This structure imparts distinct chemical properties and reactivity, setting it apart from similar compounds.

Properties

CAS No.

58689-18-2

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2-(4,8-dimethylnona-1,7-dienyl)-2-methyloxirane

InChI

InChI=1S/C14H24O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15-14/h6-7,10,13H,5,8-9,11H2,1-4H3

InChI Key

HUXJEZAZOPEXCT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC=CC1(CO1)C

Origin of Product

United States

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